![molecular formula C10H20Cl4N2O4 B13122623 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a carboxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Alkylation: The initial step involves the alkylation of ethylenediamine with chloroacetic acid to form an intermediate compound.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloroethyl groups.
Carboxymethylation: The final step involves the carboxymethylation of the chlorinated intermediate using chloroacetic acid under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted amines, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can induce cell cycle arrest, apoptosis, and other cellular responses through its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A compound used in cancer treatment with similar functional groups.
Uniqueness
2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H20Cl4N2O4 |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C10H18Cl2N2O4.2ClH/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18;;/h1-8H2,(H,15,16)(H,17,18);2*1H |
InChI Key |
ZPAQXDPOVXGRPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


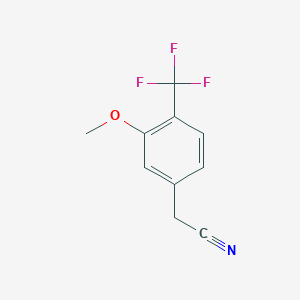

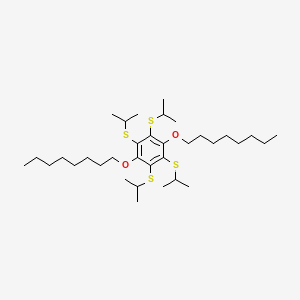
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
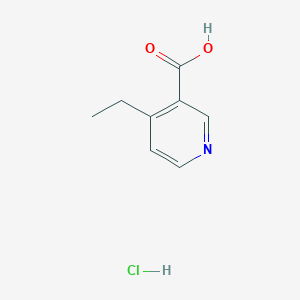
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
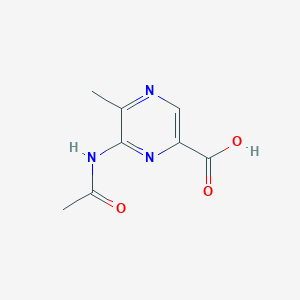
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
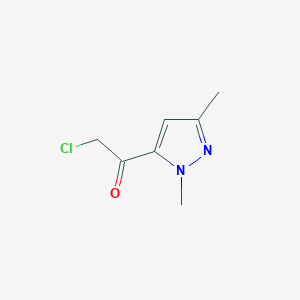
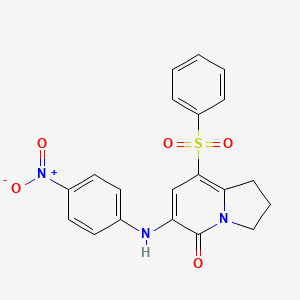
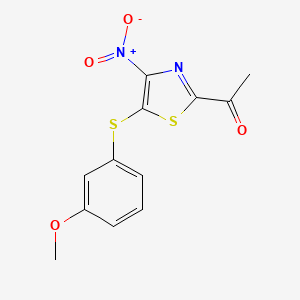
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
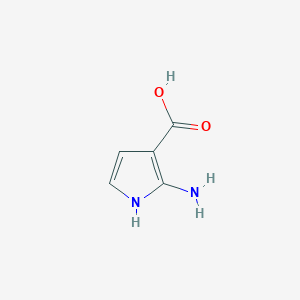
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
